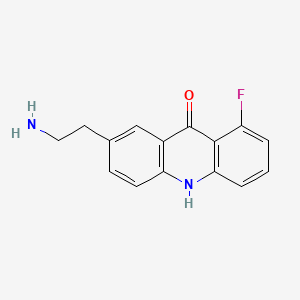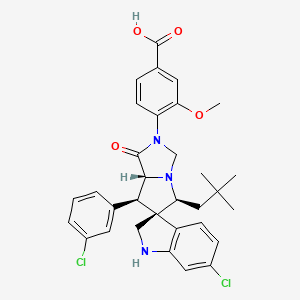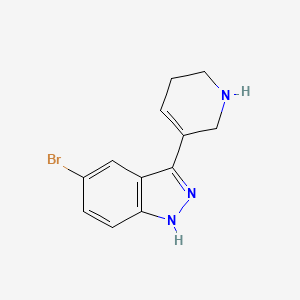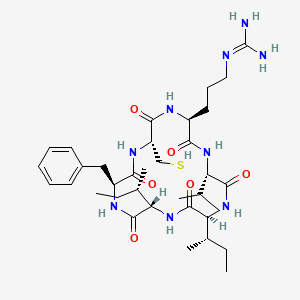
Cyclo(CRVIIF)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclo(CRVIIF) is a cyclic peptide known for its dual inhibitory action on hypoxia-inducible factors 1 and 2 (HIF-1 and HIF-2). These factors play a crucial role in cellular response to low oxygen levels, making Cyclo(CRVIIF) a significant compound in cancer research and therapy .
Preparation Methods
Cyclo(CRVIIF) is synthesized using solid-phase peptide synthesis. This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The specific sequence for Cyclo(CRVIIF) is Cyclo(Cys-Arg-Val-Ile-Ile-Phe). The synthesis process includes deprotection and coupling steps, followed by cyclization to form the cyclic structure .
Chemical Reactions Analysis
Cyclo(CRVIIF) primarily undergoes interactions with hypoxia-inducible factors. It disrupts the interaction between HIF-1α and HIF-2α with HIF-1β, inhibiting the hypoxia-response signaling pathway. The compound does not typically undergo oxidation, reduction, or substitution reactions under standard conditions .
Scientific Research Applications
Cyclo(CRVIIF) has several applications in scientific research:
Cancer Therapy: By inhibiting HIF-1 and HIF-2, Cyclo(CRVIIF) can suppress tumor growth and proliferation, making it a potential therapeutic agent for various cancers.
Hypoxia Studies: It is used to study cellular responses to low oxygen levels and the role of hypoxia-inducible factors in different physiological and pathological conditions.
Drug Development: Cyclo(CRVIIF) serves as a lead compound for developing new drugs targeting hypoxia-inducible factors.
Mechanism of Action
Cyclo(CRVIIF) exerts its effects by binding to the PAS-B domains of HIF-1α and HIF-2α, preventing their interaction with HIF-1β. This disruption inhibits the transcriptional activity of HIFs, leading to reduced expression of genes involved in angiogenesis, metabolism, and cell survival under hypoxic conditions .
Comparison with Similar Compounds
Cyclo(CRVIIF) is unique due to its dual inhibitory action on both HIF-1 and HIF-2. Similar compounds include:
Cyclo(CKLIIF): Another cyclic peptide with a different sequence but similar inhibitory action on HIFs.
Cyclo(CRLLIF): A cyclic peptide with a slightly different sequence, also targeting HIFs.
Cyclo(CRVIIF) stands out due to its specific sequence and high affinity for the PAS-B domains of HIF-1α and HIF-2α, making it a potent inhibitor in hypoxia-related studies .
Properties
Molecular Formula |
C35H57N9O6S |
|---|---|
Molecular Weight |
732.0 g/mol |
IUPAC Name |
2-[3-[(2S,5S,8S,11S,14S,17R)-14-benzyl-8,11-bis[(2S)-butan-2-yl]-3,6,9,12,15,18-hexaoxo-5-propan-2-yl-17-(sulfanylmethyl)-1,4,7,10,13,16-hexazacyclooctadec-2-yl]propyl]guanidine |
InChI |
InChI=1S/C35H57N9O6S/c1-7-20(5)27-33(49)40-24(17-22-13-10-9-11-14-22)30(46)41-25(18-51)31(47)39-23(15-12-16-38-35(36)37)29(45)42-26(19(3)4)32(48)43-28(21(6)8-2)34(50)44-27/h9-11,13-14,19-21,23-28,51H,7-8,12,15-18H2,1-6H3,(H,39,47)(H,40,49)(H,41,46)(H,42,45)(H,43,48)(H,44,50)(H4,36,37,38)/t20-,21-,23-,24-,25-,26-,27-,28-/m0/s1 |
InChI Key |
FVWQGMRVDFYWKI-HBPNSXOPSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)[C@@H](C)CC)C(C)C)CCCN=C(N)N)CS)CC2=CC=CC=C2 |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)C(C)CC)C(C)C)CCCN=C(N)N)CS)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


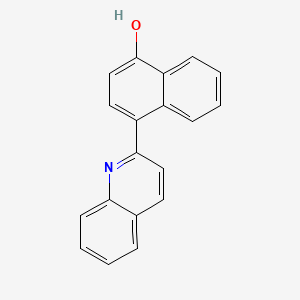
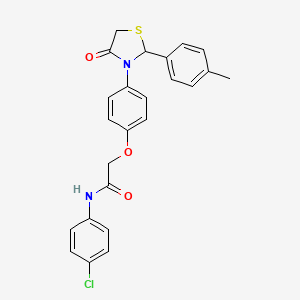
![N-[4-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]butyl]-4-[3-[(1-prop-2-enoylpiperidin-4-yl)methyl]phenoxy]butanamide](/img/structure/B12381653.png)
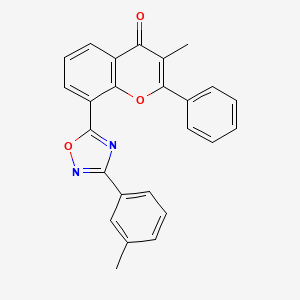

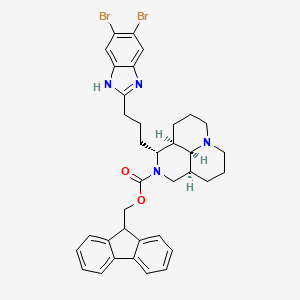
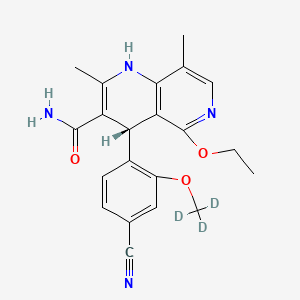
![3-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12381675.png)
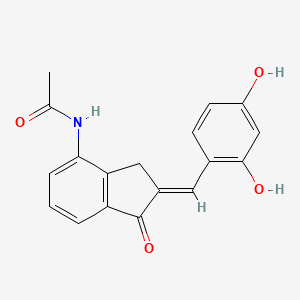
![9-[1-[3-[3-[2,2-difluoro-12-(4-methoxyphenyl)-4,6-dimethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-5-yl]propanoylamino]propyl]triazol-4-yl]-N-[4-(5-methoxy-2-oxo-1,3,4-oxadiazol-3-yl)phenyl]nonanamide](/img/structure/B12381696.png)
